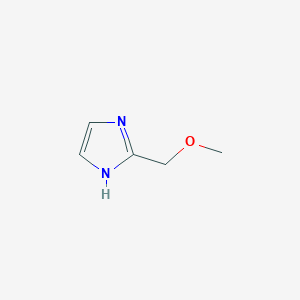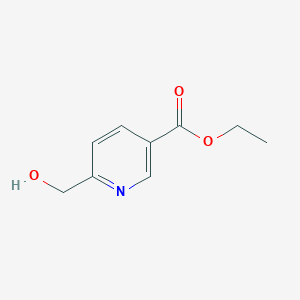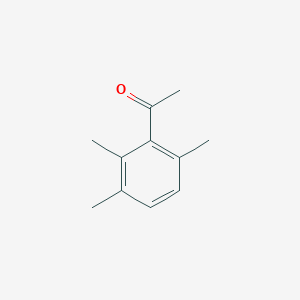
2,3,6-Trimethylacetophenone
Overview
Description
2,3,6-Trimethylacetophenone, also known as 2-Acetylmesitylene, is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trimethylacetophenone consists of a benzene ring with three methyl groups and an acetophenone group attached. The InChI code for this compound is 1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 .Physical And Chemical Properties Analysis
2,3,6-Trimethylacetophenone has a molecular weight of 162.23 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Synthesis and Oxidation Behavior
2,3,6-Trimethylacetophenone has been explored for its potential in synthesizing novel antioxidants and stabilizers. For instance, its derivative, 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol, exhibits unique oxidation behavior, contributing insights into the chemistry of tocopherols and natural vitamin E metabolites. This study demonstrates the compound's role in synthesizing multifunctional antioxidants through complex oxidation pathways involving water-dependent mechanisms (Rosenau et al., 2002).
Polymerisation Catalyst
Another application is found in polymer science, where 2',4',6'-Trimethylacetophenone is used to create highly syndioselective enolate complexes for the living polymerization of methyl methacrylate. This illustrates the compound's utility as a catalyst, providing precise control over polymer structure and properties (Dove et al., 2002).
Enzymatic Reduction Studies
In biochemical pharmacology, studies on the enzymatic reduction of oximes to imines using 2,3,6-Trimethylacetophenone derivatives reveal oxygen-insensitive pathways. This research contributes to understanding liver metabolism and potentially aids in the development of new therapeutic agents (Heberling et al., 2006).
Antibacterial and Antibiotic Modulation
Recent studies demonstrate the direct antibacterial activity and antibiotic resistance modulation of chalcones derived from 2,3,6-Trimethylacetophenone. This application is particularly relevant in addressing the challenge of multidrug-resistant bacterial strains, highlighting the compound's potential in developing new antibacterial strategies (Freitas et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of acetophenone, which is a simple aromatic ketone . The targets of this compound could be diverse and depend on the specific context of its use.
Mode of Action
The mode of action of 2,3,6-Trimethylacetophenone is not well-understood due to the lack of research in this area. As a derivative of acetophenone, it may share some of the properties of its parent compound. The presence of three methyl groups could significantly alter its interactions with biological targets .
Pharmacokinetics
Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
properties
IUPAC Name |
1-(2,3,6-trimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKUYCGSPCDDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541838 | |
| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylacetophenone | |
CAS RN |
54200-67-8 | |
| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



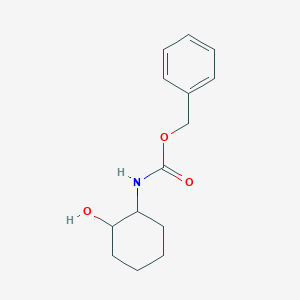

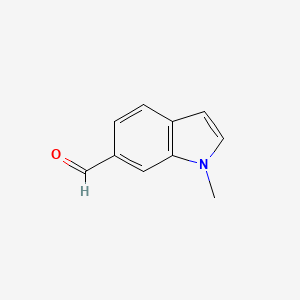

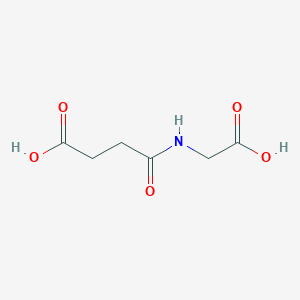
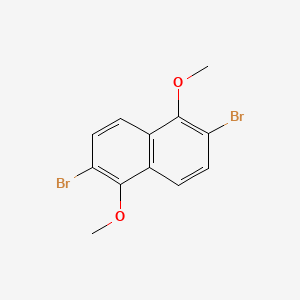
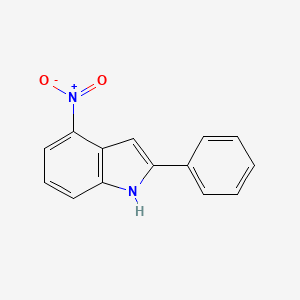
![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)
![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)


